
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxazolidinone ring is a versatile scaffold in drug design, often used for its ability to interact with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one typically involves the following steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 2-aminoethanol and phosgene or its derivatives can yield oxazolidin-2-one.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromobenzene derivative with an appropriate nucleophile, such as an amine.
-
Coupling Reaction: : The final step involves coupling the bromophenyl group with the oxazolidinone ring. This can be achieved through a reaction between 3-bromophenylamine and an oxazolidinone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
-
Reduction: : Reduction reactions can target the oxazolidinone ring or the bromophenyl group, potentially yielding amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Imines, oximes.
Reduction: Amines, dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
3-[2-(3-bromoanilino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(8-9)13-4-5-14-6-7-16-11(14)15/h1-3,8,13H,4-7H2 |
InChIキー |
QQGPQBRUSQSJMU-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1CCNC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
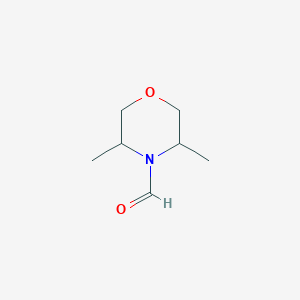


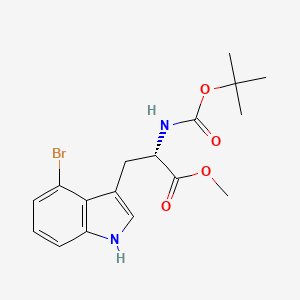

![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
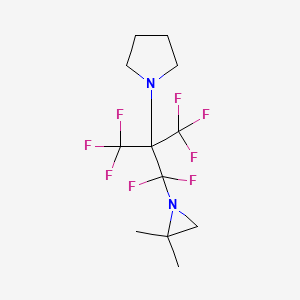

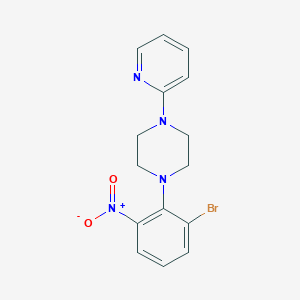
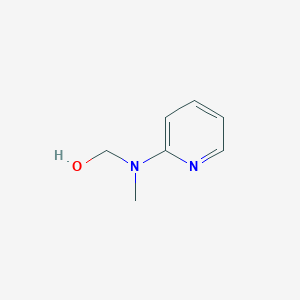
![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
